4-bromo-1-methyl-N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, along with a carbohydrazide moiety linked to a cyclohexylidene group. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of bromine, methyl, and trifluoromethyl groups. The final step involves the addition of the carbohydrazide moiety and the cyclohexylidene group under controlled conditions. Common reagents used in these reactions include bromine, methyl iodide, and trifluoromethyl iodide, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s bromine, methyl, and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the bromine and tert-butyl groups but lacks the pyrazole and carbohydrazide moieties.
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but different functional groups.
Uniqueness
4-BROMO-1-METHYL-N’-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its combination of bromine, methyl, trifluoromethyl, and carbohydrazide groups, along with the cyclohexylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24BrF3N4O |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24BrF3N4O/c1-5-16(2,3)10-6-8-11(9-7-10)22-23-15(26)13-12(18)14(17(19,20)21)24-25(13)4/h10H,5-9H2,1-4H3,(H,23,26) |
InChI Key |
RRRXJLLIXQZIKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(=NNC(=O)C2=C(C(=NN2C)C(F)(F)F)Br)CC1 |
Origin of Product |
United States |
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